molecular formula C7H7N3OS B1528532 [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol CAS No. 1798828-97-3

[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B1528532
CAS No.: 1798828-97-3
M. Wt: 181.22 g/mol
InChI Key: XHZFMAZVZCUHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The thiazole ring is known for its presence in various biologically active molecules, including vitamins and antibiotics, while the pyrazole ring is often found in anti-inflammatory and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate thioamides and hydrazines under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole and pyrazole derivatives, which can have enhanced biological activities or different physicochemical properties .

Scientific Research Applications

[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by interacting with receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol apart is its dual-ring structure, which combines the properties of both thiazole and pyrazole. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile scaffold for drug development .

Properties

IUPAC Name

[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c11-4-5-3-6(10-9-5)7-8-1-2-12-7/h1-3,11H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZFMAZVZCUHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
Reactant of Route 2
Reactant of Route 2
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
Reactant of Route 3
Reactant of Route 3
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
Reactant of Route 4
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
Reactant of Route 5
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
Reactant of Route 6
Reactant of Route 6
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.